![molecular formula C13H11N4O5S- B14413574 4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate CAS No. 85385-55-3](/img/structure/B14413574.png)
4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazan-1-yl group attached to a benzoate moiety, with a sulfamoylphenyl substituent. Its distinct chemical structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate typically involves the reaction of 4-sulfamoylphenylhydrazine with an appropriate benzoic acid derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoic acid
- 4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzamide
- 4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzyl alcohol
Uniqueness
4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
85385-55-3 |
|---|---|
Fórmula molecular |
C13H11N4O5S- |
Peso molecular |
335.32 g/mol |
Nombre IUPAC |
4-(N-(2-oxohydrazinyl)-4-sulfamoylanilino)benzoate |
InChI |
InChI=1S/C13H12N4O5S/c14-23(21,22)12-7-5-11(6-8-12)17(15-16-20)10-3-1-9(2-4-10)13(18)19/h1-8H,(H,15,20)(H,18,19)(H2,14,21,22)/p-1 |
Clave InChI |
ZTGHFMFZGUKPDR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1C(=O)[O-])N(C2=CC=C(C=C2)S(=O)(=O)N)NN=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



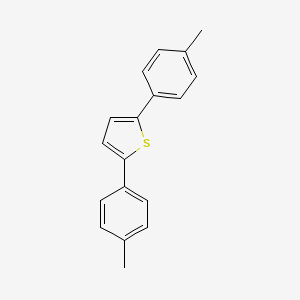
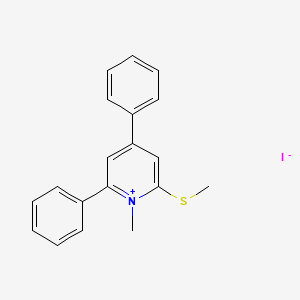
![8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413509.png)

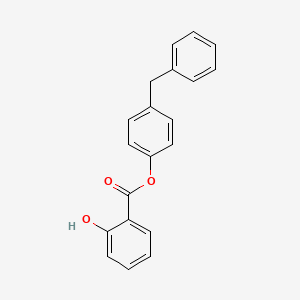
![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
![3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14413530.png)
![2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14413543.png)
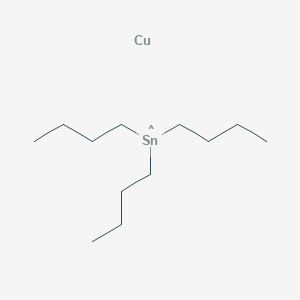
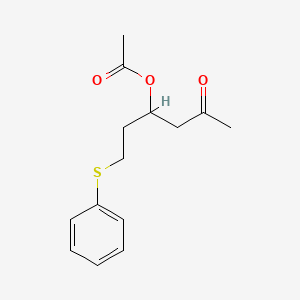
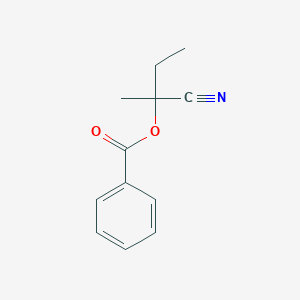
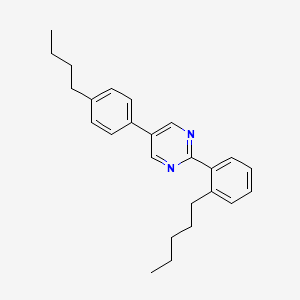
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
